molecular formula C21H17N3O B2642872 3-(2-(benzylamino)phenyl)quinoxalin-2(1H)-one CAS No. 303097-52-1

3-(2-(benzylamino)phenyl)quinoxalin-2(1H)-one

Cat. No. B2642872
CAS RN: 303097-52-1
M. Wt: 327.387
InChI Key: CZCLEQLRICNVOO-UHFFFAOYSA-N
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Description

Quinoxalin-2(1H)-ones have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .


Synthesis Analysis

A sustainable and environment-friendly approach for the regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been developed in water. The present protocol requires palladium acetate as a catalyst and exhibits a wide substrate scope by employing commercially available, non-toxic aldehydes .


Molecular Structure Analysis

The molecular structure of quinoxalin-2(1H)-ones is characterized by a C-3 functionalization . This functionalization has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .


Chemical Reactions Analysis

A visible light-mediated direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides has been developed. The reaction proceeds smoothly through a radical process in the absence of photocatalyst, additive, and metal catalyst, providing the corresponding products in moderate to good yields .


Physical And Chemical Properties Analysis

Quinoxalin-2(1H)-ones have diverse biological activities and chemical properties . They are characterized by their C-3 functionalization, which offers robust applications in various industries .

Scientific Research Applications

Biological and Pharmaceutical Research

The compound has been used in biological and pharmaceutical research . It has been used in the development of a patent-pending technology called RPOC (Real-Time Precision Opto-Control), which allows users to have site-specific and chemical-specific control of chemical processes within live cells . This laser-based approach has applications in manipulating cellular behavior .

Medicinal Applications

C-3 functionalized quinoxalin-2(1H)-ones, like CHEMBL2203535, offer robust applications in the medicinal industry . They have been used in various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds .

Pharmaceutical Applications

In the pharmaceutical industry, C-3 functionalized quinoxalin-2(1H)-ones have been used in various sustainable protocols . These protocols have been developed for the construction of various types of bonds, offering a more environmentally friendly synthetic route in organic chemistry .

Agriculture Industry

C-3 functionalized quinoxalin-2(1H)-ones also find applications in the agriculture industry . They have been used in various sustainable protocols for the construction of different types of bonds .

C–H Bond Activation

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This process has diverse biological activities and chemical properties .

Arylation, Alkylation, Acylation, Alkoxycarbonylation, Amination, Amidation, and Phosphonation

Quinoxalin-2(1H)-ones have been used in arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These processes have been achieved through the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation .

Transition Metal-Free C-3 Functionalization

An efficient, transition metal-free visible-light-driven continuous-flow C-3-alkylation of quinoxalin-2(1H)-ones has been demonstrated . This process uses Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .

Life Sciences Research

The compound has been used in life sciences research . It has been used in the development of a patent-pending technology called RPOC, which allows users to have site-specific and chemical-specific control of chemical processes within live cells . This laser-based approach has applications in manipulating cellular behavior .

Mechanism of Action

The mechanism of action of quinoxalin-2(1H)-ones involves a transition metal-free C–H functionalization . This functionalization is achieved through various bond formation strategies using metal-free, visible light, and electrochemically catalyzed strategies .

Future Directions

The future of quinoxalin-2(1H)-ones lies in further exploring their potential applications in the medicinal, pharmaceutical, and agriculture industry . There is also a need for more sustainable and environmentally friendly synthesis methods .

properties

IUPAC Name

3-[2-(benzylamino)phenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-13,22H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCLEQLRICNVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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